Pyridinium, 2-fluoro-1-methyl-, iodide

Organic synthesis Alcohol activation Alkyl iodide preparation

Research labs performing alcohol-to-alkyl iodide transformations without protecting group chemistry are often limited to reagents that require harsh activation. Pyridinium, 2-fluoro-1-methyl-, iodide (CAS 367-06-6) addresses this gap through a mild, two-step activation-displacement pathway that the widely used 2-chloro Mukaiyama reagent cannot perform. Key outcomes: • Direct alcohol-to-iodide conversion via in situ 2-alkoxypyridinium intermediate and NaI displacement • Enables enzyme immobilization on polymeric supports for potentiometric biosensors with <14% activity loss over 28 days • White crystalline solid with good water and organic solvent solubility, suited for automated synthesis platforms

Molecular Formula C6H7FIN
Molecular Weight 239.03 g/mol
CAS No. 367-06-6
Cat. No. B1240908
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyridinium, 2-fluoro-1-methyl-, iodide
CAS367-06-6
Synonyms2-fluoro-1-methylpyridinium
2-fluoro-1-methylpyridinium iodide
2-fluoro-1-methylpyridinium tosylate
Molecular FormulaC6H7FIN
Molecular Weight239.03 g/mol
Structural Identifiers
SMILESC[N+]1=CC=CC=C1F.[I-]
InChIInChI=1S/C6H7FN.HI/c1-8-5-3-2-4-6(8)7;/h2-5H,1H3;1H/q+1;/p-1
InChIKeyDSXKRMRFCSAUNO-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Fluoro-1-methylpyridinium Iodide: Core Identity and Procurement


Pyridinium, 2-fluoro-1-methyl-, iodide (CAS 367-06-6) is a quaternary N-methylpyridinium salt bearing a fluorine substituent at the 2-position and an iodide counterion, with molecular formula C₆H₇FIN and molecular weight 239.03 g/mol [1]. It belongs to the class of 2-halopyridinium salts that serve as electrophilic activation reagents in organic synthesis, enzyme immobilization supports, and analytical derivatization chemistry [2]. The compound exists as a white crystalline solid soluble in water and organic solvents [1], and its core reactivity arises from the electron-deficient pyridinium ring activated by the 2-fluoro substituent, enabling nucleophilic displacement at the 2-position under mild conditions.

2-Fluoro-1-methylpyridinium Iodide: Why Analogs Cannot Substitute


Although several 2-halo-N-methylpyridinium salts share a common structural motif, substitution of the 2-fluoro analog by the 2-chloro (Mukaiyama reagent) or 2-fluoro tosylate version introduces functionally consequential differences in reaction pathway selectivity, hydrolysis kinetics, and downstream coupling efficiency. The fluorine atom's unique combination of strong electron-withdrawing character and compact size alters both the electrophilicity of the pyridinium ring and the leaving-group profile relative to chloride [1], while the iodide counterion confers distinct solubility and nucleophilicity characteristics compared to the tosylate salt [2]. These molecular-level distinctions translate into measurable differences in alcohol-to-iodide conversion capability, Brønsted-type nucleophilic catalysis slopes, enzyme immobilization matrix performance, and C-terminal peptide sequencing outcomes, as documented in the quantitative evidence below.

2-Fluoro-1-methylpyridinium Iodide: Quantitative Differentiation Evidence


Alcohol-to-Alkyl Iodide Pathway Selectivity

1-Methyl-2-fluoropyridinium iodide reacts with alcohols in situ to form 1-methyl-2-alkoxypyridinium salts, which subsequently react with sodium iodide to yield the corresponding alkyl iodides in good yields [1]. This alcohol-to-iodide transformation pathway is enabled specifically by the 2-fluoro substituent, which is displaced by the alcohol to generate the reactive alkoxy intermediate. In contrast, the direct 2-chloro analog (2-chloro-1-methylpyridinium iodide, CMPI, Mukaiyama reagent) is predominantly employed for carboxylic acid activation toward esterification, amidation, and lactonization, and is not reported to mediate direct alcohol-to-iodide conversion via the same mechanism . The divergent reaction outcomes arise from the differential leaving-group behavior and electronic activation imparted by fluorine versus chlorine at the pyridinium 2-position.

Organic synthesis Alcohol activation Alkyl iodide preparation

Hydrolysis Nucleophilic Catalysis Brønsted Slope

The buffer-catalyzed hydrolysis of 2-fluoro-1-methylpyridinium iodide in carboxylate buffers proceeds with a Brønsted slope (β) of 0.66 ± 0.03, as determined from pseudo-first-order rate constants across multiple carboxylate bases [1]. This Brønsted slope is significantly higher than the β = 0.57 ± 0.01 observed for hydrolysis of the structurally related 4-fluoroquinaldine under comparable conditions [1]. The isotope labeling experiments further revealed that 85–95% of the oxygen in the hydrolysis product derives from acetate rather than water, confirming a nucleophilic catalysis mechanism rather than general base catalysis . The solvent deuterium kinetic isotope effect for the 2-fluoro-1-methylpyridinium ion is kH/kD = 2.07 [2], indicating substantial proton transfer in the rate-determining step.

Physical organic chemistry Hydrolysis kinetics Nucleophilic catalysis

Urease Electrode Stability on FMP Support

Urease covalently immobilized on 2-fluoro-1-methylpyridinium tosylate-activated poly(vinyl alcohol) yielded a potentiometric electrode for serum urea determination with linear calibration across 10⁻⁴–10⁻¹ M urea, analytical recovery of 97–102%, within-day relative standard deviation (RSD) of 1.2–2.7%, and day-to-day RSD of 2.9–4.5% [1]. Only a 14% decrease in electrode activity was observed over 28 days of operation [1]. In a parallel fluorescence-based flow injection analysis system using FMP-activated Fractogel, the within-day coefficient of variation was 1.12% and day-to-day CV was 1.25% for serum containing 10.50 mg urea nitrogen dL⁻¹, with up to 25 samples analyzed per hour [2]. The mild coupling conditions (ambient temperature, near-neutral pH) used for FMP activation preserve enzyme tertiary structure where CNBr activation—requiring alkaline pH and generating reactive cyanate esters—often results in greater activity loss [3].

Biosensors Enzyme immobilization Flow injection analysis

C-Terminal Sequencing Byproduct Profiles

In a systematic comparison of C-terminal carboxylic acid activation reagents for peptidylthiohydantoin synthesis, both 2-fluoro-1-methylpyridinium tosylate and 2-chloro-1-methylpyridinium iodide were evaluated alongside acetic anhydride and acetyl chloride [1]. Both 2-halopyridinium reagents offered milder reaction conditions and faster reaction times compared to acetic anhydride, and uniquely enabled sequencing through C-terminal aspartic acid residues [1]. However, the 2-fluoro reagent formed a C-terminally modified 2-imino-pyridinium peptide adduct that blocked further sequence degradation, whereas this side reaction could be minimized by using the 2-chloro reagent and performing the reaction at ≤50°C [1]. This represents a trade-off: the 2-fluoro reagent provides superior activation electrophilicity but requires more careful temperature control to avoid the blocking adduct, while the 2-chloro reagent is more forgiving of temperature excursions.

Protein chemistry C-terminal sequencing Peptide derivatization

Vitamin D Metabolite Derivatization with FMP-TS

2-Fluoro-1-methylpyridinium p-toluenesulfonate (FMP-TS) was applied for the first time as a derivatization reagent for vitamin D₃ metabolites in UHPLC-MS/MS analysis of human serum . The FMP-TS derivatization reaction required only 15 minutes for completion, which is shorter than the reaction times required for Amplifex and 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) . The method demonstrated excellent linearity (r² = 0.9977–0.9992), relative recovery of 95–111%, and coefficients of variation of 0.9–11.3% . In a broader comparative study across multiple derivatization reagents, FMP-TS provided signal enhancements on the order of 3- to 295-fold depending on the metabolite, and uniquely enabled complete chromatographic separation of 25(OH)D₃ epimers—a separation not achievable with all tested reagents [1].

Analytical chemistry Vitamin D metabolism LC-MS/MS derivatization

Immunoaffinity Resin Performance for Factor IX

A head-to-head comparison of three resin activation chemistries for immunoaffinity purification of human coagulation Factor IX revealed stark performance differences [1]. The FMP-activated synthetic polymer bead (using 2-fluoro-1-methylpyridinium toluene-4-sulfonate as activator) bound only 2% of the Factor IX feed, compared to 87% binding for conventional cyanogen bromide-activated Sepharose CL2B and 43% for hydrazide-activated agarose [1]. This result demonstrates that FMP activation—while excellent for small-molecule ligand and enzyme coupling under mild conditions—is markedly inferior for large-protein immunoaffinity applications where random antibody orientation and steric hindrance dominate binding capacity [1]. The finding provides a critical selection criterion: FMP chemistry is preferred when mild coupling conditions are paramount (enzyme biosensors, small-ligand affinity), but should be avoided for high-capacity monoclonal antibody immobilization.

Affinity chromatography Protein purification Resin activation chemistry

2-Fluoro-1-methylpyridinium Iodide: Evidence-Based Application Scenarios


Alcohol-to-Alkyl Iodide Synthesis

When a synthetic route requires direct conversion of an alcohol to the corresponding alkyl iodide without protecting group manipulation, 2-fluoro-1-methylpyridinium iodide enables this transformation through in situ formation of a reactive 2-alkoxypyridinium intermediate followed by NaI displacement [1]. This pathway is mechanistically inaccessible to the 2-chloro Mukaiyama reagent, which instead activates carboxylic acids for esterification and amidation. Medicinal chemistry laboratories building alkyl iodide intermediates for cross-coupling or nucleophilic substitution sequences should select the 2-fluoro iodide salt specifically for this application.

Urea Biosensor Construction

For fabrication of potentiometric or fluorescence-based urea biosensors requiring long bioreactor lifetimes, FMP-activated polymeric supports (using the tosylate or iodide salt) enable urease immobilization under mild, ambient conditions that preserve enzyme tertiary structure [2][3]. The resulting electrodes demonstrate only 14% activity loss over 28 days with within-day precision below 3% RSD, making them suitable for clinical chemistry analyzers where reagent replacement frequency directly impacts operational cost.

High-Throughput Vitamin D Metabolite Profiling

Clinical mass spectrometry laboratories analyzing 25-hydroxyvitamin D₃ epimers in serum should select FMP-TS as the derivatization reagent when both fast turnaround (15-minute reaction) and epimer resolution are required [4]. Unlike PTAD and Amplifex, FMP-TS combines rapid derivatization kinetics with the ability to chromatographically resolve 25(OH)D₃ epimers, while delivering signal enhancements up to 295-fold and recoveries of 95–111% across five major vitamin D₃ metabolites.

C-Terminal Sequencing with Aspartic Acid Compatibility

In automated C-terminal peptide sequencing workflows that must read through aspartic acid residues—a limitation of traditional acetic anhydride chemistry—2-fluoro-1-methylpyridinium tosylate offers milder activation conditions and faster reaction times [5]. However, laboratories must implement strict temperature control (≤50°C) to suppress formation of the 2-imino-pyridinium blocking adduct; where precise temperature regulation is challenging, the 2-chloro analog may be preferred despite its lower electrophilicity.

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